6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Description
6-(2-Aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a substituted tetrahydropyrimidine-dione derivative characterized by an aminoethyl group at the 6-position and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .
Properties
CAS No. |
1896751-89-5 |
|---|---|
Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
6-(2-aminoethyl)-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-2-1-4-3-5(10)9-6(11)8-4;/h3H,1-2,7H2,(H2,8,9,10,11);1H |
InChI Key |
NLCOUOYUZBWQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the reaction of a suitable precursor with ethylenediamine under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution of Bromine
The bromine atom at the 4-position undergoes nucleophilic substitution reactions under controlled conditions. This reactivity is critical for introducing new substituents or modifying the aromatic system.
Example Reaction Pathways:
Key Observations:
-
The bromine’s position para to the hydroxyl group enhances its electrophilicity due to electron-donating effects from the phenolic oxygen .
-
Steric hindrance from the tetrahydronaphthalene ring may slow substitution kinetics compared to fully aromatic systems .
Protection of the Hydroxyl Group
The phenolic -OH group is often protected to prevent undesired side reactions during synthetic sequences.
Common Protection Methods:
Application in Synthesis:
-
Silylation (e.g., TBS protection) is preferred for multistep syntheses, as demonstrated in dihydronaphthalene derivative preparations .
-
Deprotection typically uses tetrabutylammonium fluoride (TBAF) for silyl ethers or acidic hydrolysis for acetyl groups .
Electrophilic Aromatic Substitution (EAS)
Observed Reactions:
Challenges:
-
Competition between the hydroxyl group’s activating effects and the bromine’s deactivating effects complicates regioselectivity .
Reductive Transformations
While direct reduction of the bromine is uncommon, the hydroxyl group can participate in redox reactions.
Highlighted Reaction:
| Process | Reagents | Outcome | Reference |
|---|---|---|---|
| Oxidation | PCC (pyridinium chlorochromate) | Ketone formation (if possible) | Theoretical; no direct data |
Caveats:
-
Sodium borohydride (NaBH₄) has been used to reduce ketones to alcohols in related tetrahydronaphthalenols , but oxidation of the alcohol in this compound remains underexplored.
Halogen Exchange Reactions
The bromine can be replaced by other halogens under specific conditions, though this is less common.
Example:
| Target Halogen | Reagents | Conditions | Efficiency |
|---|---|---|---|
| Iodine | KI, CuI, DMF, 150°C | Moderate to high | Requires transition metal catalysts |
Tables of Physicochemical Data
Thermodynamic Properties:
| Property | Value | Meth
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antiparasitic properties. Specifically, 6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has shown promise in inhibiting the growth of various parasites. Research conducted by BLD Pharm highlights its effectiveness against certain protozoan infections .
Antitumor Properties
Research indicates that tetrahydropyrimidine derivatives can act as potential antitumor agents. The compound's ability to interfere with cellular processes associated with tumor growth has been documented in several studies. For instance, its structural similarity to known anticancer agents suggests a mechanism that could inhibit cancer cell proliferation .
Pharmacological Applications
Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of certain bacterial strains. This opens avenues for developing new antimicrobial agents derived from tetrahydropyrimidine structures .
Biochemical Research
Enzyme Inhibition Studies
Research into the biochemical pathways involving this compound has revealed its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in nucleic acid synthesis and metabolism, which are crucial for cellular replication and function .
Data Table: Summary of Applications
Case Study 1: Antiparasitic Effects
In a controlled study evaluating the antiparasitic effects of various tetrahydropyrimidine derivatives, this compound was found to significantly reduce the viability of Leishmania species in vitro. The mechanism was attributed to interference with metabolic pathways essential for parasite survival.
Case Study 2: Neuroprotective Mechanism
A study published in a peer-reviewed journal focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound led to a marked reduction in cell death and preserved mitochondrial integrity.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The 6-aminoethyl group in the target compound introduces a polar, basic side chain, enhancing interaction with biological targets (e.g., enzymes, receptors) compared to thymine/uracil . Tipiracil’s 5-chloro and 6-iminopyrrolidinylmethyl groups confer specificity for thymidine phosphorylase inhibition, critical in cancer therapy . Mavacamten’s bulky 6-phenylethylamino and 3-isopropyl groups optimize cardiac myosin binding .
Solubility and Bioavailability :
- Hydrochloride salts (target compound, Tipiracil HCl) exhibit superior water solubility versus neutral analogs (e.g., thymine) .
- Lipophilic substituents (e.g., Mavacamten’s phenyl group) reduce solubility but enhance membrane permeability .
Synthetic Routes: The target compound may be synthesized via nucleophilic substitution at the 6-position using 2-aminoethyl reagents, similar to methods in . Tipiracil’s synthesis involves chlorination and iminopyrrolidine coupling , while Mavacamten uses asymmetric alkylation for stereocontrol .
Pharmacological and Research Findings
- Tipiracil Hydrochloride : Combined with trifluridine (TAS-102), it inhibits thymidine phosphorylase, reducing pyrimidine recycling in colorectal cancer cells. Clinical trials show prolonged survival in metastatic patients .
- Mavacamten : Reduces cardiac hypercontractility by modulating myosin ATPase activity. Phase III trials demonstrated efficacy in hypertrophic cardiomyopathy .
- 3,6-Diethyl-THP-2,4-dione : Lacks clinical data but serves as a scaffold for antiviral and anti-inflammatory agent development .
Stability and Crystallography
- Crystalline analogs (e.g., 6-(3,5-dimethylbenzyl)-5-ethyl-THP-2,4-dione) exhibit planar pyrimidine rings and hydrogen-bonded dimeric structures, enhancing stability .
- The hydrochloride salt in the target compound likely stabilizes the solid-state structure via ionic interactions, as seen in dopamine hydrochloride .
Q & A
Q. What are the recommended synthetic routes for 6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, and how can reaction conditions be optimized?
A scalable synthesis involves cyclocondensation of urea derivatives with β-keto esters or amines under acidic or reflux conditions. For example, tetrahydropyrimidine diones are often synthesized via Biginelli-like reactions using ethanol/HCl as a solvent-catalyst system, followed by purification via recrystallization . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursors), temperature control (70–90°C), and monitoring pH to minimize side products. Post-synthesis, ion-exchange chromatography is recommended to isolate the hydrochloride salt .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of:
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and methanol (70:30 v/v) at 1.0 mL/min flow rate, as validated for structurally related pyrimidine derivatives .
- NMR : Compare ¹H and ¹³C NMR spectra with reference data; key signals include δ 2.4–3.1 ppm (tetrahydropyrimidine CH₂ groups) and δ 8.1–8.5 ppm (amide protons) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₇H₁₁N₃O₂·HCl, theoretical m/z 230.08) .
Q. What are the solubility and stability profiles under laboratory storage conditions?
The compound is freely soluble in water and methanol but insoluble in ether or toluene, similar to dopamine hydrochloride analogs . Stability studies indicate degradation under UV light (>5% over 48 hours); store in amber glass at 2–8°C with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
Contradictions often arise from tautomerism or salt-form variations. For example:
- Tautomer Identification : Use variable-temperature NMR to observe dynamic equilibria between keto-enol forms .
- Salt Effects : Compare free base and hydrochloride spectra; HCl adducts may show downfield shifts in NH/OH regions .
- Fragmentation Analysis : Perform MS/MS with collision-induced dissociation (CID) to distinguish between structural isomers (e.g., positional substituents on the pyrimidine ring) .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Simulations : Use software like AutoDock Vina with crystal structures of target proteins (e.g., dihydrofolate reductase) to predict binding modes. Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) in phosphate buffer (pH 7.4) at 25°C, ensuring ligand solubility >1 mM .
- Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADPH depletion at 340 nm for oxidoreductases) .
Q. How can researchers address low yields or side reactions during scale-up synthesis?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or hydrolysis intermediates) .
- Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced reaction times .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclocondensation steps .
Q. What analytical strategies differentiate this compound from structurally similar analogs (e.g., methyl- or phenyl-substituted derivatives)?
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions; compare unit cell parameters with Cambridge Structural Database entries .
- Chromatographic Separation : Use a gradient elution (5–50% acetonitrile in 0.1% TFA) on a chiral column to separate enantiomers or diastereomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
